3-Bromo-2,5-dichlorobenzonitrile

Vue d'ensemble

Description

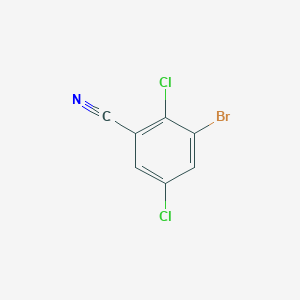

3-Bromo-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N and a molecular weight of 250.91 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and chlorine atoms on the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 3-Bromo-2,5-dichlorobenzonitrile can be achieved through several methods. One notable approach involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This method is efficient and yields a high purity product. Another method includes the direct ammoxidation of dichlorotoluenes, which is an economical and environmentally friendly industrial process .

Analyse Des Réactions Chimiques

3-Bromo-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Nucleophilic Aromatic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.

Applications De Recherche Scientifique

Synthetic Chemistry

3-Bromo-2,5-dichlorobenzonitrile serves as a crucial intermediate in the synthesis of various compounds. Its bromine and chlorine substituents facilitate electrophilic aromatic substitution reactions, which are fundamental in creating more complex molecules.

Applications in Synthesis

- Pharmaceuticals : The compound is utilized in the synthesis of pharmaceuticals due to its ability to introduce functional groups that enhance biological activity.

- Agrochemicals : It acts as an intermediate in the development of herbicides and pesticides, contributing to crop protection strategies.

Pharmaceutical Applications

Research indicates that this compound can be instrumental in developing drugs targeting specific diseases. Its derivatives have been studied for their potential therapeutic effects.

Case Study: Anticancer Agents

A study highlighted the synthesis of novel anticancer agents derived from this compound. These compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as effective chemotherapeutic agents .

Agrochemical Development

The compound's role in agrochemicals is notable, particularly in the synthesis of herbicides that target specific weed species without harming crops.

Case Study: Herbicide Formulation

Research has shown that formulations containing this compound exhibit effective weed control while minimizing environmental impact. The chlorinated structure enhances the herbicide's stability and efficacy under various environmental conditions .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Bromo-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and molecular interactions. detailed studies on its exact mechanism of action are limited .

Comparaison Avec Des Composés Similaires

3-Bromo-2,5-dichlorobenzonitrile can be compared with other dichlorobenzonitrile derivatives, such as:

- 2,4-Dichlorobenzonitrile

- 2,6-Dichlorobenzonitrile

- 3,4-Dichlorobenzonitrile

These compounds share similar chemical structures but differ in the position of the halogen atoms on the benzene ring, which can influence their reactivity and applications . This compound is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical properties and reactivity.

Activité Biologique

3-Bromo-2,5-dichlorobenzonitrile is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its bromine and chlorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions. The molecular structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated significant inhibitory effects against multiple bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX-1 and COX-2 were reported as follows:

Table 2: COX Inhibition by this compound

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 19.45 |

| COX-2 | 42.1 |

These findings indicate that the compound has a stronger inhibitory effect on COX-1 compared to COX-2, suggesting its potential use in treating inflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results highlight the potential of this compound as an antioxidant agent .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The halogen substituents enhance the compound's ability to fit into enzyme active sites, particularly those of COX enzymes.

- Radical Scavenging : The nitrile group contributes to the electron-withdrawing effects that stabilize radical intermediates during oxidative reactions.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- In Vivo Anti-inflammatory Study : A study involving rats showed that administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs .

- Antimicrobial Efficacy in Animal Models : In a murine model of bacterial infection, treatment with this compound led to reduced bacterial load and improved survival rates compared to untreated controls .

Propriétés

IUPAC Name |

3-bromo-2,5-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTKUSJMSXLWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302123 | |

| Record name | 3-Bromo-2,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-33-3 | |

| Record name | 3-Bromo-2,5-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.